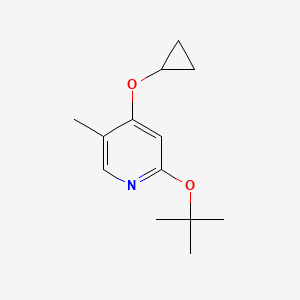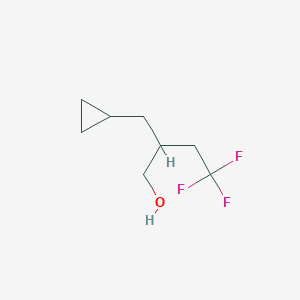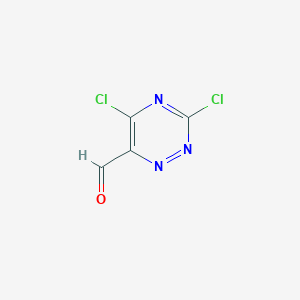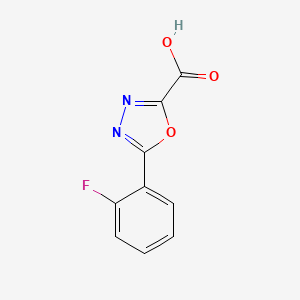
5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde typically involves the acetalization of 2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 2-fluorobenzaldehyde and ethylene glycol.
Catalyst: A Brönsted or Lewis acid, such as p-toluenesulfonic acid or zinc chloride.
Reaction Conditions: The reaction mixture is refluxed in toluene, allowing continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzoic acid.
Reduction: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Protecting Groups: The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds during multi-step synthesis.
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde is largely dependent on its functional groups. The aldehyde group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The 1,3-dioxolane ring provides additional stability and can act as a protecting group during synthesis.
Comparaison Avec Des Composés Similaires
5-(1,3-Dioxolan-2-YL)-2-furaldehyde: Similar structure but with a furan ring instead of a benzene ring.
1,3-Dioxolane: A simpler compound without the benzaldehyde and fluorine substituents.
Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde is unique due to the combination of the fluorine atom, benzaldehyde moiety, and 1,3-dioxolane ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H9FO3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
5-(1,3-dioxolan-2-yl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO3/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5-6,10H,3-4H2 |
Clé InChI |
YKDPLUKRMOJQKU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC(=C(C=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



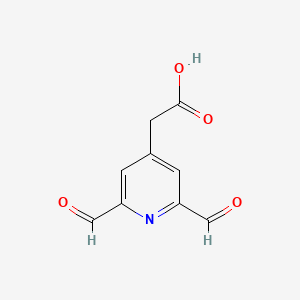

![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)
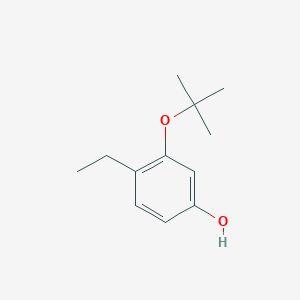


![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B14850888.png)
